molecular formula C24H26N4O3 B2377022 N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900876-06-4

N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2377022
CAS No.: 900876-06-4
M. Wt: 418.497
InChI Key: LPIBLOCWCUIEPL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Biological Activity

N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H36N4O3C_{26}H_{36}N_{4}O_{3} with a molecular weight of 452.6 g/mol. The structure includes a pyrimidine core, which is known for its diverse biological activities.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including the compound . Pyrimidines are known to inhibit several key inflammatory mediators:

  • Cyclooxygenase Enzymes (COX-1 and COX-2) : Inhibitors of these enzymes can reduce the production of prostaglandins, which are involved in inflammation. For instance, IC50 values for related compounds against COX enzymes have been reported as follows:
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that derivatives similar to this compound may exhibit significant anti-inflammatory activity through COX inhibition .

The anti-inflammatory effects are attributed to the inhibition of various signaling pathways:

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : This transcription factor plays a crucial role in regulating the immune response and inflammation.
  • Nitric Oxide (NO) Production : Compounds that inhibit iNOS (inducible Nitric Oxide Synthase) can reduce NO levels, contributing to anti-inflammatory effects.

Structure-Activity Relationships (SAR)

The effectiveness of pyrimidine derivatives often depends on their substituents and overall structure. Studies suggest that electron-releasing groups enhance the anti-inflammatory activity by stabilizing the active form of the compound or improving its binding affinity to target enzymes .

Case Studies

In Vivo Studies : Several in vivo models have demonstrated the efficacy of pyrimidine derivatives in reducing inflammation:

  • Carrageenan-induced Paw Edema : This model assesses the anti-inflammatory effect by measuring paw swelling in rats after carrageenan injection.
    • Results showed that certain derivatives exhibited effects comparable to indomethacin, a standard anti-inflammatory drug.
  • Cotton Pellet-induced Granuloma : This model evaluates chronic inflammation.
    • Compounds showed significant reduction in granuloma formation, indicating potent anti-inflammatory properties .

Properties

IUPAC Name

N-(4-ethylphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-4-17-8-10-18(11-9-17)25-23(29)20-15-19-22(27(20)13-6-14-31-3)26-21-16(2)7-5-12-28(21)24(19)30/h5,7-12,15H,4,6,13-14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIBLOCWCUIEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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